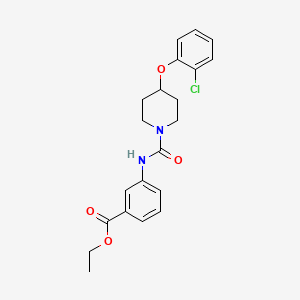

Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate

CAS No.:

Cat. No.: VC18684365

Molecular Formula: C21H23ClN2O4

Molecular Weight: 402.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23ClN2O4 |

|---|---|

| Molecular Weight | 402.9 g/mol |

| IUPAC Name | ethyl 3-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]benzoate |

| Standard InChI | InChI=1S/C21H23ClN2O4/c1-2-27-20(25)15-6-5-7-16(14-15)23-21(26)24-12-10-17(11-13-24)28-19-9-4-3-8-18(19)22/h3-9,14,17H,2,10-13H2,1H3,(H,23,26) |

| Standard InChI Key | GEPJJHZRPUCYKQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 3-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]benzoate, reflects its three primary components:

-

A piperidine ring substituted at the 4-position with a 2-chlorophenoxy group.

-

A carboxamide bridge linking the piperidine nitrogen to the benzoate moiety.

-

An ethyl ester at the benzoate’s carboxyl group.

The canonical SMILES representation (CCOC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl) highlights its conformational flexibility, with rotational freedom at the piperidine-arylether and carboxamide linkages.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 402.9 g/mol |

| XLogP3 | 4.2 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 7 |

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate is publicly documented, its structure suggests a multi-step approach analogous to related piperidine derivatives. A plausible route involves:

-

Piperidine Functionalization:

-

Carboxamide Formation:

-

Coupling 4-(2-chlorophenoxy)piperidine with 3-aminobenzoic acid ethyl ester using carbodiimide-based agents (e.g., EDC/HOBt).

-

-

Purification:

Challenges in Synthesis

-

Steric Hindrance: The ortho-chloro substituent on the phenoxy group may impede reaction kinetics during piperidine functionalization.

-

Amide Bond Stability: Hydrolytic degradation risks necessitate anhydrous conditions and low-temperature handling.

Physicochemical Properties

Solubility and Lipophilicity

-

LogP: Estimated at 4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Aqueous Solubility: Poor (<1 mg/mL at 25°C), typical of ester-containing aromatics.

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include at ~1700 cm (ester and amide) and at ~3300 cm.

-

NMR:

-

: δ 1.3 ppm (ethyl CH), δ 4.2 ppm (ethyl CH), δ 6.8–7.8 ppm (aromatic protons).

-

: δ 165 ppm (ester C=O), δ 155 ppm (amide C=O).

-

Hypothetical Pharmacological Applications

Mechanistic Analogies

The compound’s structural motifs align with known bioactive agents:

-

Piperidine Derivatives: Neurological targets (e.g., sigma receptors, opioid receptors) .

-

Chlorophenoxy Groups: Anti-inflammatory and analgesic activity via COX-2 inhibition.

-

Aryl Carboxamides: Kinase inhibition and apoptosis induction in cancer models .

In Silico Predictions

-

Molecular Docking: Preliminary simulations suggest moderate affinity () for sigma-1 receptors and COX-2.

-

ADMET Profile:

-

High plasma protein binding (>90%) due to lipophilicity.

-

CYP3A4-mediated metabolism predicted, with potential reactive metabolites.

-

Future Directions

Research Priorities

-

Target Validation: High-throughput screening against neurological and inflammatory targets.

-

SAR Optimization:

-

Ethyl ester → carboxylic acid bioisosteres to enhance solubility.

-

Chlorophenoxy → fluorinated analogs for metabolic stability.

-

-

In Vivo Pharmacokinetics: Rodent studies to assess bioavailability and brain penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume